Cyanine5 carboxylic acid

Description

Properties

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOHVMHEAVMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescent Properties of Cyanine5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescent properties of Cyanine5 (Cy5) carboxylic acid, a widely utilized fluorophore in biological research and diagnostics. This document details its spectral characteristics, offers experimental protocols for its use, and presents visual workflows for key laboratory procedures.

Core Fluorescent and Physicochemical Properties

Cyanine5 carboxylic acid is a bright, far-red fluorescent dye. Its utility stems from its high molar absorptivity and good quantum yield, making it readily detectable. The emission maximum in the far-red spectrum is particularly advantageous for biological imaging due to reduced autofluorescence from cellular components in this region.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below. These values are essential for designing and troubleshooting fluorescence-based experiments.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λ_max,abs_) | ~646 nm | [2] |

| Maximum Emission Wavelength (λ_max,em_) | ~662 nm | [2] |

| Molar Absorptivity (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [2][3] |

| Molecular Weight | 519.12 g/mol | [4] |

| Solubility | Soluble in organic solvents (DMF, DMSO); poorly soluble in water. | [2][3] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [3] |

Experimental Protocols

This section provides detailed methodologies for common applications and characterization of this compound and its derivatives.

Protocol 1: Activation of this compound to an NHS Ester

This compound is a non-activated form of the dye.[3] For covalent labeling of primary amines on biomolecules such as proteins and amine-modified oligonucleotides, it must first be converted to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester.[3][5]

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction vessel (e.g., microcentrifuge tube)

-

Stirring apparatus (e.g., magnetic stirrer or rotator)

-

Inert gas (e.g., argon or nitrogen), optional

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

-

Activation:

-

Using DSC: Add 1.2 equivalents of DSC to the dissolved this compound.

-

Using NHS and EDC: Add 1.2 equivalents of NHS and 1.5 equivalents of EDC to the solution.

-

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Confirmation (Optional): The formation of the NHS ester can be confirmed by techniques such as mass spectrometry.

-

Storage: The resulting Cyanine5 NHS ester solution can be used immediately for labeling or stored at -20°C under desiccated conditions for future use.

Protocol 2: Labeling of Proteins with Cyanine5 NHS Ester

This protocol describes the general procedure for labeling proteins with the activated Cyanine5 NHS ester. The efficiency of the labeling reaction is pH-dependent, with an optimal pH range of 8.3-8.5.[6]

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

Cyanine5 NHS ester solution (from Protocol 1 or a commercial source)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Anhydrous DMF or DMSO

-

Purification column (e.g., Sephadex G-25)[7]

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL.[3][8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.[4]

-

Dye Preparation: Prepare a 10 mM stock solution of Cyanine5 NHS ester in anhydrous DMSO or DMF.[2]

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.[5]

-

While gently stirring, add the dye solution dropwise to the protein solution.[8]

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][8]

-

-

Purification of the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[4][7]

-

Load the reaction mixture onto the column.

-

Elute the protein-dye conjugate with PBS. The labeled protein will typically be in the first colored fraction to elute.[7]

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Cy5).

-

Calculate the protein concentration and the dye concentration using their respective molar absorptivity values. The DOL is the molar ratio of the dye to the protein.

-

Protocol 3: Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is determined relative to a standard with a known quantum yield.[9]

Materials:

-

This compound solution of unknown quantum yield

-

A reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions for both the this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for all measurements.[9]

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.

-

Determine the gradient (slope) of the linear fit for each plot.

-

-

Calculate Quantum Yield: The quantum yield of the this compound (Φ_X) can be calculated using the following equation:[9]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).

-

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

References

- 1. agilent.com [agilent.com]

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. biotium.com [biotium.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

An In-Depth Technical Guide to the Spectroscopic Properties of Cyanine5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic properties of Cyanine5 (Cy5) carboxylic acid, a widely utilized fluorescent dye in biological research and diagnostics. This document details its absorption and emission characteristics, factors influencing its performance, and standardized protocols for its spectral characterization.

Core Spectroscopic and Physical Properties

Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its high molar extinction coefficient and good quantum yield in the red to far-red region of the electromagnetic spectrum.[1] The carboxylic acid derivative of Cy5 is a non-activated form, often used for instrument calibration, as a control sample, or for subsequent activation (e.g., to an NHS ester) for covalent labeling of biomolecules.[2][3][4] It exhibits limited solubility in water but is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3] For applications requiring high aqueous solubility, sulfonated versions like sulfo-Cyanine5 carboxylic acid are available.[5]

Quantitative Spectral Data

The following table summarizes the key quantitative spectroscopic parameters for Cy5 carboxylic acid and its related sulfonated forms. These values are crucial for designing fluorescence-based assays, selecting appropriate filter sets for microscopy, and performing quantitative analysis.

| Parameter | Cy5 Carboxylic Acid | sulfo-Cy5 Carboxylic Acid | Unit |

| Absorption Maximum (λmax) | 646[2][3][6] | 646[5] | nm |

| Emission Maximum (λem) | 662[2][3][6] | 662[5] | nm |

| Molar Extinction Coefficient (ε) | 250,000[2][3][6][7] | 271,000[5] | M-1cm-1 |

| Fluorescence Quantum Yield (Φ) | 0.2[2][3][4][6] | 0.28[5] | - |

| Correction Factor (CF260) | 0.03[2][4][6] | 0.04[5] | - |

| Correction Factor (CF280) | 0.04[2][4][6] | 0.04[5] | - |

Factors Influencing Spectral Properties

The photophysical properties of cyanine dyes can be sensitive to their local environment. Understanding these factors is critical for obtaining reliable and reproducible experimental results.

-

Solvent Polarity: The absorption and emission spectra of cyanine dyes can be influenced by the polarity of the solvent.[8][9] Changes in solvent can alter the energy separation between the ground and excited states, potentially leading to shifts in the spectral peaks.[9]

-

pH: The fluorescence intensity of Cy5 and its sulfonated counterpart, sulfo-Cyanine5, is largely independent of pH in the range of 3 to 10.[10][11] This stability makes them suitable for a wide variety of biological applications conducted at or near neutral pH.[10]

-

Concentration: At high concentrations, cyanine dyes are known to self-aggregate, which can lead to quenching and a decrease in fluorescence intensity.[12] It is also crucial to be aware of inner filter effects at high concentrations, where the sample absorbs a significant fraction of the excitation light, leading to non-linear relationships between concentration and fluorescence intensity.[12]

Experimental Protocols for Spectral Characterization

This section provides a generalized, standardized methodology for the measurement of the key spectroscopic parameters of fluorescent dyes like Cy5 carboxylic acid.

Instrumentation

-

UV-Visible Spectrophotometer: For measuring absorbance spectra and determining the molar extinction coefficient.

-

Spectrofluorometer: For measuring fluorescence excitation and emission spectra and determining the fluorescence quantum yield.

-

Quartz Cuvettes: Standard 1 cm path length cuvettes are required for both absorbance and fluorescence measurements.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for determining the key photophysical properties of a fluorescent dye.

References

- 1. ossila.com [ossila.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. edinst.com [edinst.com]

- 4. iss.com [iss.com]

- 5. agilent.com [agilent.com]

- 6. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 8. azom.com [azom.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. cqscopelab.com [cqscopelab.com]

- 11. reddit.com [reddit.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

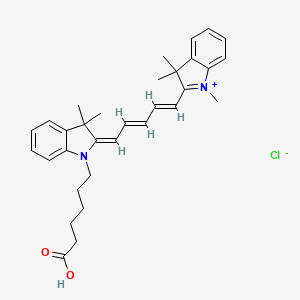

Chemical structure of Cyanine5 carboxylic acid.

An In-depth Technical Guide to Cyanine5 Carboxylic Acid

Introduction

Cyanine5 (Cy5) carboxylic acid is a fluorescent dye belonging to the cyanine family.[1] It is characterized by its intense fluorescence in the far-red region of the electromagnetic spectrum, a property that makes it exceptionally valuable for a range of applications in biological research, particularly where minimizing background autofluorescence from endogenous cellular components is critical.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The fundamental structure of this compound consists of two indole rings linked by a five-carbon polymethine chain.[2] A key feature is the presence of a carboxylic acid (-COOH) group, which can be chemically modified, for instance, into an N-hydroxysuccinimide (NHS) ester, to facilitate covalent bonding with primary amines on biomolecules like proteins and peptides.[1][2]

The non-activated carboxylic acid form is generally considered non-reactive and is often used for control samples or instrument calibration.[3][4][5] For labeling purposes, the activated NHS ester form is typically employed.[3][4] The dye has limited solubility in water but dissolves in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3][5][6] Water-soluble versions, typically sulfonated, are also available.[7]

Core Chemical Structure Diagram

Caption: Simplified diagram of the core components of this compound.

Chemical and Physical Data

The following table summarizes the key identifiers and properties of this compound.

| Property | Data |

| IUPAC Name | 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium, chloride[4] |

| Molecular Formula | C₃₂H₃₉ClN₂O₂[4][5][8][9] |

| Molecular Weight | ~519.12 g/mol [3][4][5][8] |

| CAS Number | 1032678-07-1 (chloride)[3][4][5][8], 195867-59-5 (inner salt)[3][4][5], 766503-38-2 (without anion)[3][4][5] |

| Appearance | Dark golden or dark blue solid/powder[3][5] |

| Solubility | Limited solubility in water; soluble in organic solvents like DMF and DMSO[3][5][6] |

| Storage Conditions | Store at -20°C in the dark, desiccated.[3][6] Can be transported at room temperature for up to 3 weeks.[3][6] |

Spectroscopic Properties

Cyanine5 exhibits strong absorption and emission in the far-red portion of the spectrum, making it compatible with common laser lines (e.g., 633 nm or 647 nm) and minimizing interference from sample autofluorescence.[2]

| Parameter | Value |

| Excitation Maximum (λex) | ~646 - 650 nm[2][5] |

| Emission Maximum (λem) | ~662 - 670 nm[2][5] |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹[5] |

| Fluorescence Quantum Yield (Φ) | ~0.2[5] |

| A280 Correction Factor | 0.04[5] |

Experimental Protocols and Applications

While this compound itself is non-reactive, its primary utility comes from its conversion to an amine-reactive derivative, most commonly an NHS ester, for labeling biomolecules.[3][6] This section details a general protocol for protein labeling using Cyanine5 NHS ester.

Logical Workflow for Biomolecule Labeling

Caption: Logical pathway from this compound to its application.

Detailed Protocol: Protein Labeling with Cyanine5 NHS Ester

This protocol provides a general methodology for conjugating Cyanine5 NHS ester to a protein containing primary amines (e.g., lysine residues). Optimization may be required based on the specific protein.[10]

1. Reagent Preparation:

-

Protein Solution (Solution A):

-

Dissolve the protein in a suitable buffer such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[10] The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.[10][11]

-

Adjust the pH of the protein solution to 8.3-9.0 using a reaction buffer like 1 M sodium bicarbonate.[10][12] The optimal pH for the NHS ester reaction is 8.3-8.5.[12]

-

-

Dye Stock Solution (Solution B):

2. Conjugation Reaction:

-

Molar Ratio: A starting molar excess of 8-10 moles of dye per mole of protein is recommended.[10][12] This ratio may need to be adjusted to avoid over- or under-labeling.[10]

-

Reaction: Add the calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently vortexing.[10][11]

-

Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[12][13] Protect the reaction from light to prevent photobleaching.[11]

3. Purification of the Conjugate:

-

Separate the labeled protein conjugate from unreacted free dye.

-

Gel Filtration Chromatography: This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[10][12]

-

Load the reaction mixture onto the column. The first colored fraction to elute will be the high-molecular-weight protein-dye conjugate, followed by the smaller, unconjugated dye molecules.[14]

-

Dialysis or Spin Concentrators: These are alternative methods for purification.[11]

4. Characterization (Optional but Recommended):

-

Degree of Labeling (DOL): Determine the average number of dye molecules per protein molecule. This is calculated using the absorbance of the dye at its maximum (~649 nm) and the protein at 280 nm, correcting for the dye's absorbance at 280 nm.[10]

Experimental Workflow Diagram

Caption: Step-by-step workflow for protein conjugation with Cy5 NHS ester.

Key Applications in Research and Drug Development

The fluorescent conjugates of Cyanine5 are employed in a wide array of qualitative and quantitative assays:

-

Fluorescence Microscopy: Labeled antibodies or proteins are used to visualize the localization and dynamics of specific targets within fixed or living cells.[1]

-

Flow Cytometry: Used for identifying and quantifying cell populations based on the expression of cell surface or intracellular proteins.[1][14]

-

Cell Tracking and Imaging: Labeled cells can be tracked to study migration, proliferation, and signaling pathways.

-

In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for imaging in small animal models.[1]

-

Drug Screening: Changes in fluorescence intensity or localization upon drug treatment can be used to assess cellular activity and cytotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure and properties of CY5-COOH Cyanine5-carboxylic group - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medkoo.com [medkoo.com]

- 5. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]

- 6. apexbt.com [apexbt.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound | 1032678-07-1 [chemicalbook.com]

- 9. This compound | C32H39ClN2O2 | CID 86276410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. interchim.fr [interchim.fr]

- 13. acebiolab.com [acebiolab.com]

- 14. benchchem.com [benchchem.com]

Navigating the Solubility of Cyanine5 Carboxylic Acid: A Technical Guide for Researchers

An in-depth analysis of the solubility characteristics of Cyanine5 (Cy5) carboxylic acid in aqueous and organic solvents is critical for its effective application in biological research and drug development. This guide provides a comprehensive overview of its solubility in water and dimethyl sulfoxide (DMSO), complete with quantitative data, experimental protocols, and logical diagrams to aid researchers, scientists, and drug development professionals in their work.

Cyanine5 carboxylic acid is a widely utilized fluorescent dye, prized for its bright emission in the far-red spectrum, which minimizes autofluorescence from biological samples. However, its utility is intrinsically linked to its solubility, a factor that dictates its handling, storage, and application in labeling reactions.

Quantitative Solubility Data

The solubility of non-sulfonated this compound varies significantly between water and organic solvents like DMSO. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Molar Solubility | Gravimetric Solubility | Notes |

| Water | 0.25 mM | 130 mg/L | Very poorly soluble.[1][2] |

| DMSO | Good solubility | Not specified | Commonly used for preparing high-concentration stock solutions.[1][2][3] |

| DMF | Good solubility | Not specified | An alternative organic solvent for stock solutions.[1][3][4] |

| Dichloromethane | Soluble | Not specified | Used in some synthetic and purification procedures.[1][3] |

It is important to note the distinction between the standard this compound and its sulfonated counterpart. The addition of sulfonate groups dramatically increases the aqueous solubility of the dye, making sulfo-Cyanine5 derivatives well soluble in water.[5][6][7]

Experimental Protocols

While direct, detailed experimental protocols for determining the solubility of this compound are not extensively published in standard literature, a general methodology can be inferred from common laboratory practices for preparing solutions of this dye for biomolecule labeling.

Protocol for Preparing a Working Solution of this compound

This protocol outlines the standard procedure for solubilizing non-sulfonated this compound for subsequent use in aqueous buffers, a common requirement for labeling proteins, peptides, or oligonucleotides.[7][8][]

-

Reconstitution of Dry Dye:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add a precise volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

-

Vortex the solution thoroughly to ensure the dye is completely dissolved. The solution should be a clear, deeply colored liquid.

-

-

Addition to Aqueous Buffer:

-

For labeling reactions, the concentrated DMSO stock solution is added dropwise to the aqueous reaction buffer containing the biomolecule to be labeled.

-

It is crucial to maintain a low final concentration of DMSO in the reaction mixture (typically 5-20%) to avoid precipitation of the dye and potential denaturation of the biomolecule.[7][]

-

The buffer should be free of primary amines, such as Tris, if the dye is subsequently activated to an NHS ester for labeling, as these will compete with the target molecule.[3]

-

-

Observation and Centrifugation:

-

After adding the dye stock to the buffer, visually inspect the solution for any signs of precipitation.

-

If precipitation occurs, the solution can be centrifuged to pellet the insoluble dye, and the supernatant containing the dissolved dye can be carefully transferred to a new tube.

-

Logical and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Solubility of non-sulfonated this compound in different solvents.

Caption: Workflow for preparing a this compound working solution.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]

- 3. benchchem.com [benchchem.com]

- 4. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. apexbt.com [apexbt.com]

Understanding the Reactivity of the Carboxylic Acid Group on Cy5: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group on the cyanine 5 (Cy5) fluorophore. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of Cy5-carboxylic acid (Cy5-COOH) chemistry, its activation for bioconjugation, and detailed experimental protocols.

Introduction to Cy5-Carboxylic Acid (Cy5-COOH)

Cy5 is a bright, far-red fluorescent dye widely utilized in various life science applications due to its high extinction coefficient and fluorescence quantum yield.[1] Its emission in the far-red spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm) is advantageous for biological imaging as it minimizes background autofluorescence from endogenous biomolecules.[1][2]

The Cy5-COOH variant incorporates a terminal carboxylic acid group, which serves as a versatile chemical handle for covalent attachment to other molecules.[2] This functional group itself is relatively unreactive towards biomolecules under physiological conditions, necessitating chemical activation to facilitate conjugation.[3][4] The presence of the carboxylic acid also imparts a degree of hydrophilicity to the dye molecule.[2]

Core Principles of Cy5-COOH Reactivity: The EDC/NHS Coupling Pathway

The primary application of the carboxylic acid group on Cy5 is for the formation of stable amide bonds with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[5] This is most commonly achieved through a "zero-length" crosslinking reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7][8]

The reaction proceeds in two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Cy5-COOH to form a highly reactive but unstable O-acylisourea intermediate.[6][7][9] This step is most efficient in an acidic environment (pH 4.5-6.0).[7]

-

Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid. To prevent this and enhance coupling efficiency, NHS is added to the reaction. NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester.[7][9]

-

Amine Coupling: This semi-stable Cy5-NHS ester then readily reacts with a primary amine at a higher pH (typically 7.0-8.5) to form a stable amide bond, releasing NHS as a byproduct.[7]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of Cy5-COOH to amine-containing biomolecules.

Two-Step EDC/Sulfo-NHS Coupling of Cy5-COOH to a Protein

This two-step protocol is generally preferred as it can minimize undesirable side reactions, such as the polymerization of proteins that contain both carboxyl and amine groups.[8]

Materials and Reagents:

-

Cy5-COOH

-

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Cy5-COOH in DMF or DMSO (e.g., 10 mg/mL).[10]

-

Immediately before use, prepare solutions of EDC and Sulfo-NHS in chilled Activation Buffer.[8]

-

Prepare the protein solution in Coupling Buffer at a concentration of 2-10 mg/mL.[1] If the protein buffer contains primary amines (like Tris or glycine), it must be exchanged with an amine-free buffer via dialysis or buffer exchange column.[11][12]

-

-

Activation of Cy5-COOH:

-

In a microcentrifuge tube, combine the Cy5-COOH solution with the freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer.

-

The molar ratio of EDC and Sulfo-NHS to Cy5-COOH should be optimized, but a starting point is often an excess of the activating agents.[7]

-

Incubate the activation reaction for 15-30 minutes at room temperature.[7]

-

-

Coupling to the Protein:

-

Add the activated Cy5-NHS ester solution to the protein solution in Coupling Buffer.

-

The molar ratio of Cy5 to protein should be optimized to achieve the desired degree of labeling (a common starting point is a 10:1 to 20:1 molar excess of dye to protein).[1][10]

-

Incubate the coupling reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][10]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted Cy5-NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors. The table below summarizes key quantitative parameters for the EDC/NHS coupling of Cy5-COOH.

| Parameter | Recommended Value/Range | Rationale & Notes | Source(s) |

| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of carboxyl groups while minimizing hydrolysis. | [7] |

| Coupling pH | 7.0 - 8.5 | Efficiently deprotonates primary amines for nucleophilic attack on the NHS ester. Hydrolysis of the NHS ester increases at higher pH. | [7][13] |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | A starting point of 10:1 is common. This must be optimized empirically for the specific protein and desired degree of labeling. Over-labeling can lead to protein precipitation. | [1] |

| Molar Ratio (EDC:NHS:Carboxyl) | 1:1:1 to 10:25:1 | An excess of EDC and NHS is often used to drive the activation reaction to completion. The optimal ratio should be determined empirically. | [7] |

| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL. | [1][14] |

| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester at room temperature. | [7] |

| Coupling Time | 1 - 2 hours at RT or overnight at 4°C | The duration depends on the reactivity of the amine and the desired yield. Longer incubation at lower temperatures can improve stability. | [7][10] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) | Source(s) |

| Low Labeling Efficiency | - Presence of primary amines (e.g., Tris, glycine) in the protein buffer.- Incorrect pH for activation or coupling.- Inactive EDC or Cy5-COOH (hydrolyzed).- Low protein concentration. | - Perform buffer exchange into an amine-free buffer (e.g., PBS, MES, HEPES).- Verify the pH of all buffers before starting the reaction.- Use fresh or properly stored reagents. Prepare EDC/NHS solutions immediately before use.- Concentrate the protein to at least 2 mg/mL. | [1][7][11] |

| Protein Precipitation | - Over-labeling of the protein.- Protein instability in the labeling buffer or due to pH changes. | - Reduce the dye-to-protein molar ratio in the coupling reaction.- Test different amine-free buffers and ensure the protein is stable at the required pH values. | [1] |

| High Background Fluorescence | - Incomplete removal of unbound Cy5 dye. | - Repeat the purification step (e.g., size-exclusion chromatography or dialysis). Ensure the column size is adequate for the sample volume. | [1] |

References

- 1. benchchem.com [benchchem.com]

- 2. Structure and properties of CY5-COOH Cyanine5-carboxylic group - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 3. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]

- 13. interchim.fr [interchim.fr]

- 14. jenabioscience.com [jenabioscience.com]

A Comprehensive Technical Guide to the Safe Handling of Cyanine5 Carboxylic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for Cyanine5 carboxylic acid powder. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from closely related cyanine dyes and general laboratory safety principles to offer a conservative and robust framework for minimizing risk.

Hazard Identification and Risk Assessment

While some derivatives like sulfo-Cyanine5-carboxylic acid have been classified as non-hazardous, other closely related compounds, such as Cyanine5 NHS ester, are categorized as hazardous. The NHS ester is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, studies on various cyanine dyes have indicated potential for mitochondrial toxicity.[2][3]

Due to the fine powder form of this compound, there is a significant risk of aerosolization and subsequent inhalation. The lack of specific toxicological data necessitates a cautious approach, treating the compound as potentially hazardous.

Summary of Potential Hazards:

-

Oral Toxicity: May be harmful if ingested.

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

-

Mitochondrial Toxicity: Some cyanine dyes have been shown to be toxic to mitochondria.[2][3]

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₃₂H₃₉ClN₂O₂ | [4] |

| Molecular Weight | 519.12 g/mol | [4][5] |

| Appearance | Dark blue or dark golden solid powder | [4][5] |

| Solubility | Very poorly soluble in water (0.25 mM, 130 mg/L). Soluble in organic solvents such as DMF, DMSO, and dichloromethane. | [4] |

| Acute Toxicity (Oral) | Data not available | |

| Skin Corrosion/Irritation | Data not available | |

| Serious Eye Damage/Irritation | Data not available | |

| Occupational Exposure Limits | Not established | [6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Vapor Pressure | Data not available |

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound powder. The following table outlines the recommended PPE.

| Body Part | Required PPE | Specifications and Notes |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times. |

| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over the goggles when handling the powder to provide an additional layer of protection from airborne particles. |

| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat. |

| Respiratory | Certified Chemical Fume Hood or Respirator | All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |

Experimental Protocols: Safe Handling Procedures

A systematic approach is crucial for safely handling this compound powder. The following workflow details the key steps from receipt of the compound to its disposal.

Detailed Methodologies:

-

Preparation:

-

Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in Section 3.

-

Prepare Designated Workspace: All work with this compound powder must be performed in a certified chemical fume hood. Ensure the work area is clean and uncluttered.

-

Assemble Equipment: Gather all necessary equipment, including spatulas, weigh boats, vials, and the appropriate solvent, as well as waste containers.

-

-

Handling:

-

Receive and Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Weighing: Carefully transfer the required amount of powder to a weigh boat inside the fume hood. Avoid any actions that could generate dust.

-

Reconstitution: To prevent splashing and aerosolization, slowly add the solvent to the powder in the vial. Cap the vial securely before vortexing or sonicating.

-

-

Cleanup and Disposal:

-

Decontamination: Thoroughly decontaminate all non-disposable equipment and the work surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all rinsate as hazardous liquid waste.

-

Solid Waste Disposal: All contaminated solid waste, such as gloves, weigh boats, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste Disposal: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled, sealed hazardous waste container. Do not pour any waste down the drain.

-

Final Steps: After completing the work and proper cleanup, remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

-

Storage and Stability

-

Storage Conditions: Store this compound powder at -20°C in a tightly sealed container, protected from light and moisture.[7]

-

Stability: The compound is generally stable under recommended storage conditions. However, it is sensitive to oxygen and pH, so it should be used and stored in an oxygen-free and neutral pH environment for optimal stability.[8] Avoid prolonged exposure to light.[7]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound powder based on the best available information. It is imperative that all users consult their institution's safety guidelines and adhere to all applicable regulations. Always prioritize safety and exercise caution when handling this and any other chemical compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Lipophilic Cationic Cyanines are Potent Complex I Inhibitors and Specific in vitro Dopaminergic Toxins with Mechanistic Similarities to both Rotenone and MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. echemi.com [echemi.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Structure and properties of CY5-COOH Cyanine5-carboxylic group - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

Safeguarding Fluorescence: A Technical Guide to the Storage of Cyanine5 Carboxylic Acid

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Storage Conditions to Prevent the Degradation of Cyanine5 Carboxylic Acid.

Cyanine5 (Cy5) carboxylic acid is a fluorescent dye of paramount importance in biological imaging and diagnostic applications. Its utility, however, is intrinsically linked to its chemical integrity. Degradation of this sensitive molecule can lead to a significant loss of fluorescence, compromising experimental results and the reliability of diagnostic assays. This technical guide provides an in-depth analysis of the optimal storage conditions for this compound, offering a summary of stability data, detailed experimental protocols for stability assessment, and a discussion of the primary degradation pathways.

Core Principles for Preserving this compound Integrity

The stability of this compound is influenced by three primary environmental factors: temperature, light, and moisture. Additionally, the pH of the storage solvent plays a critical role in its long-term stability.

Temperature: The foundational principle for storing this compound is to maintain a low temperature. Manufacturers consistently recommend storing the solid form of the dye at -20°C.[1][2] For stock solutions, even lower temperatures, such as -80°C, are advised for extended storage.[2]

Light: Cyanine dyes, including Cy5, are susceptible to photodegradation. Exposure to light, particularly high-energy wavelengths, can lead to the irreversible destruction of the fluorophore.[3] Therefore, it is crucial to store this compound in the dark.

Moisture: The presence of moisture can facilitate hydrolysis and other degradation reactions. It is essential to store the dye in a desiccated environment to prevent the uptake of atmospheric water.[1]

pH: The pH of the solution can significantly impact the stability of this compound. While the fluorescence of Cy5 is relatively stable across a pH range of 3 to 10, prolonged exposure to highly alkaline conditions (pH > 8) can lead to chemical degradation.[4]

Quantitative Stability Data

While specific quantitative degradation kinetics for this compound are not extensively published, the following tables provide an illustrative summary based on general knowledge of cyanine dye stability. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and storage conditions.

Table 1: Recommended Storage Conditions and Expected Stability of this compound

| Form | Storage Temperature | Light Condition | Humidity | Expected Stability |

| Solid (Lyophilized Powder) | -20°C | In the dark | Desiccated | ≥ 24 months[1] |

| Stock Solution in Anhydrous DMSO | -20°C | In the dark | N/A | Up to 1 month[2] |

| Stock Solution in Anhydrous DMSO | -80°C | In the dark | N/A | Up to 6 months[2] |

| Aqueous Solution | 4°C | In the dark | N/A | Not recommended for long-term storage (use within one day)[5] |

Table 2: Illustrative Impact of Temperature on the Stability of this compound in Solution (Hypothetical Data)

| Storage Temperature | Time | Estimated Percent Degradation |

| -80°C | 6 months | < 5% |

| -20°C | 6 months | 5-10% |

| 4°C | 1 week | 10-20% |

| 25°C (Room Temperature) | 24 hours | > 20% |

This table is for illustrative purposes only and is based on general principles of chemical kinetics. Actual degradation rates will vary depending on the solvent, concentration, and presence of other solutes.

Degradation Pathways

Understanding the mechanisms of degradation is crucial for developing effective storage strategies. The primary pathways for this compound degradation include:

-

Photodegradation: This is a major concern for cyanine dyes. Upon exposure to light, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack the polymethine chain, leading to a loss of conjugation and fluorescence.[3] A known photodegradation pathway for Cy5 involves its photoconversion to a Cy3-like species.[6]

-

Hydrolysis: In the presence of water, the carboxylic acid group itself is stable, but any reactive ester derivatives (like NHS esters, which are not the subject of this guide but are commonly used) are highly susceptible to hydrolysis. For the free carboxylic acid, moisture can still facilitate other degradation reactions.

-

Oxidation: The polymethine chain of cyanine dyes is susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents.

-

pH-mediated Degradation: As mentioned, alkaline conditions can promote the degradation of the cyanine core structure.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for critical applications, it is advisable to perform stability testing. The following are detailed methodologies for key experiments.

Protocol 1: Accelerated Thermal Stability Study

This protocol uses elevated temperatures to predict the long-term stability of this compound at recommended storage temperatures.

Objective: To assess the thermal stability of a batch of this compound in both solid and solution forms.

Materials:

-

Lyophilized this compound

-

Anhydrous DMSO

-

Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C, 60°C)

-

HPLC system with a C18 column and a UV-Vis or fluorescence detector

-

Amber vials

Methodology:

-

Sample Preparation:

-

Place multiple sealed, amber vials of lyophilized this compound at each of the selected temperatures.

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mg/mL). Aliquot this solution into amber vials, seal tightly, and place them at each of the selected temperatures.

-

-

Time Points:

-

Establish a schedule for sample analysis (e.g., for solid samples: 1, 3, 6, 12 months; for solutions: 1, 7, 14, 30 days).

-

-

Analysis:

-

At each time point, remove one vial from each temperature.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

For solid samples, reconstitute in anhydrous DMSO to a known concentration.

-

Analyze the samples by reverse-phase HPLC. A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point and temperature relative to a time-zero control.

-

Plot the percentage of remaining dye against time for each temperature. This data can be used to estimate the shelf-life at the recommended storage temperature.

-

Protocol 2: Photostability Assessment

Objective: To quantify the rate of photodegradation of this compound under controlled light exposure.

Materials:

-

This compound solution in a suitable buffer (e.g., PBS, pH 7.4)

-

A stable light source with a defined wavelength and intensity (e.g., a filtered lamp or a laser)

-

A spectrophotometer or spectrofluorometer

-

Quartz cuvettes

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen buffer with an initial absorbance of approximately 0.1 at its absorption maximum (~646 nm).

-

-

Light Exposure:

-

Place the cuvette in a holder at a fixed distance from the light source.

-

Expose the sample to continuous illumination.

-

-

Measurements:

-

At regular intervals (e.g., every 5-10 minutes), briefly interrupt the light exposure and measure the full absorbance spectrum or the fluorescence emission spectrum of the sample.

-

-

Data Analysis:

-

Plot the absorbance at the maximum wavelength or the integrated fluorescence intensity as a function of exposure time.

-

The rate of decrease in absorbance or fluorescence provides a quantitative measure of the dye's photostability under the tested conditions.

-

Visualizing Workflows and Pathways

To further clarify the processes involved in handling and the degradation of this compound, the following diagrams are provided.

Conclusion

The stability of this compound is critical for its effective use in research and development. By adhering to the storage guidelines outlined in this document—maintaining low temperatures, protecting from light and moisture, and controlling pH—researchers can significantly mitigate degradation and ensure the reliability and reproducibility of their experimental data. The provided experimental protocols offer a framework for in-house stability assessment, empowering users to validate the quality of their this compound stocks.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyanine5 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine5 (Cy5) carboxylic acid, a widely used fluorescent dye in biological research and diagnostics. This document details its physicochemical properties, outlines protocols for its application in bioconjugation, and illustrates its use in advanced fluorescence-based techniques.

Core Properties of Cyanine5 Carboxylic Acid

This compound is a derivative of the Cy5 dye, featuring a terminal carboxylic acid group. This functional group allows for covalent linkage to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS). While the dye itself is non-reactive, it serves as a crucial precursor for creating fluorescently labeled probes for a myriad of applications.[1][2]

The dye exhibits intense fluorescence in the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[3] Its photostability and high quantum yield make it a robust tool for various fluorescence-based assays.[4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₉ClN₂O₂ | [5] |

| Molecular Weight | 519.12 g/mol | [5][6] |

| Exact Mass | 518.2700 | |

| Maximum Excitation (λmax) | ~646 - 650 nm | [4][5] |

| Maximum Emission (λem) | ~662 - 670 nm | [4][5] |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield | ~0.2 | [5] |

| Solubility | Limited in water; soluble in organic solvents (DMSO, DMF) | [2][5] |

Experimental Protocols: Bioconjugation of Proteins

The carboxylic acid group of Cyanine5 is not directly reactive with amines. It must first be activated, typically to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target molecule. Alternatively, commercially available Cy5 NHS esters are often used for convenience. The following is a general protocol for labeling proteins with this compound.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Elution buffer (e.g., PBS)

Procedure:

-

Protein Preparation:

-

Activation of this compound:

-

In a separate, dry microcentrifuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (Dye:EDC:NHS) is a good starting point.

-

Allow the activation reaction to proceed for 1 hour at room temperature, protected from light.

-

-

Conjugation Reaction:

-

Add the activated Cy5-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein for labeling can range from 5:1 to 20:1 and should be optimized for the specific protein.[8]

-

Incubate the reaction mixture for 1-2 hours at room temperature on a rotator or shaker, protected from light.[6][7]

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[6]

-

Elute the labeled protein with an appropriate buffer (e.g., PBS). The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

-

Collect the fractions containing the labeled protein.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[8]

-

A correction factor is needed to account for the dye's absorbance at 280 nm.[8]

-

-

Storage:

-

Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. Adding a cryoprotectant like glycerol may be beneficial.[8]

-

Visualization of Experimental Workflows and Principles

Bioconjugation Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

Caption: Workflow for Protein Labeling with this compound.

Principle of Förster Resonance Energy Transfer (FRET)

Cyanine5 is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, often paired with a donor like Cyanine3 (Cy3). FRET is a mechanism describing energy transfer between two light-sensitive molecules. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity.[9]

Caption: The Principle of Förster Resonance Energy Transfer (FRET).

Applications in Research and Development

The versatility of Cyanine5-labeled biomolecules makes them indispensable in numerous research areas:

-

Immunofluorescence: Labeled antibodies are used to visualize the localization of specific proteins in cells and tissues.[3]

-

Cell Tracking and Imaging: Cyanine5 can be used to label cell membranes or intracellular components to monitor cellular dynamics, migration, and proliferation.

-

Förster Resonance Energy Transfer (FRET): As an acceptor for donors like Cy3, Cy5 is used to study molecular interactions and conformational changes in proteins and nucleic acids.[5]

-

Flow Cytometry: Labeled antibodies or probes are used to identify and quantify cell populations.

-

Western Blotting: Provides highly sensitive detection of specific proteins on membranes.[8]

-

In Vivo Imaging: The near-infrared emission of Cy5 allows for deep tissue imaging with a high signal-to-noise ratio.[8]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 3. Application of CY5 to immunofluorescence techniques Cyanine5 quantitative analysis Cell staining - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 4. Sulfo-Cyanine 5 carboxylic acid | AAT Bioquest [aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Protein Cy5 Labeling Kit (ab288096) is not available | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Depths of Biological Systems: A Technical Guide to Cyanine5 Carboxylic Acid for In-Vivo Imaging

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Cyanine5 Carboxylic Acid in Preclinical In-Vivo Imaging.

In the intricate landscape of preclinical research and drug development, the ability to visualize and quantify biological processes within a living organism is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful modality, offering deep tissue penetration and high signal-to-background ratios. Among the arsenal of fluorescent probes, Cyanine5 (Cy5) carboxylic acid and its derivatives have garnered significant attention for their robust photophysical properties and versatility in targeted in-vivo imaging. This technical guide provides an in-depth analysis of the suitability of Cy5 carboxylic acid for in-vivo imaging, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Properties of this compound for In-Vivo Imaging

Cyanine5 is a fluorescent dye that absorbs light in the red region of the spectrum and emits in the near-infrared, a window where biological tissues are more transparent. This intrinsic property minimizes autofluorescence from endogenous molecules, thereby enhancing the sensitivity of in-vivo imaging. The carboxylic acid functional group is a key feature, providing a reactive handle for covalent conjugation to a wide array of biomolecules, such as antibodies, peptides, and nanoparticles. This enables the development of targeted probes that can specifically accumulate in tissues or cells of interest, for instance, tumors expressing a particular receptor.

Photophysical and Spectral Properties

The selection of a fluorophore for in-vivo imaging is critically dependent on its spectral characteristics. The table below summarizes the key photophysical properties of Cy5 carboxylic acid and its closely related analogue, Cy5.5 carboxylic acid, which is also frequently employed in in-vivo studies.

| Property | This compound | Cyanine5.5 Carboxylic Acid | Reference(s) |

| Excitation Maximum (nm) | ~646 | ~673 | [1][2][3] |

| Emission Maximum (nm) | ~662 | ~707 | [1][2][4] |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~209,000 | [1][4] |

| Fluorescence Quantum Yield | ~0.2 | ~0.2 | [1][4] |

| Solubility | DMSO, DMF, DCM | DMSO, DMF, DCM | [1][4] |

In-Vivo Imaging: Experimental Protocols

The successful application of Cy5 carboxylic acid in in-vivo imaging hinges on meticulous experimental design and execution. The following protocols provide a generalized framework for antibody conjugation, in-vivo imaging in a murine model, and subsequent ex-vivo biodistribution analysis.

Protocol 1: Conjugation of Cyanine5 to an Antibody

This protocol describes the labeling of an antibody with an amine-reactive Cy5 N-hydroxysuccinimide (NHS) ester, a common derivative of Cy5 carboxylic acid used for bioconjugation.[5][6][7]

Materials:

-

Monoclonal antibody (mAb)

-

Cy5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 8.0-8.5)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[5][7]

-

Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[5][7]

-

Conjugation Reaction: Add the Cy5 NHS ester solution to the antibody solution. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1.[5]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[5]

-

Purification: Separate the labeled antibody from the unconjugated dye using a desalting column equilibrated with PBS. The first colored fraction to elute will be the Cy5-labeled antibody.[5]

Workflow for Antibody Conjugation

Protocol 2: In-Vivo Tumor Imaging in a Mouse Model

This protocol outlines the procedure for imaging tumors in a mouse model using a Cy5-labeled antibody.[5][8]

Materials:

-

Tumor-bearing mice

-

Cy5-labeled antibody

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In-vivo imaging system with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[5]

Procedure:

-

Animal Preparation: Anesthetize the mouse using an induction chamber with 2-3% isoflurane and maintain anesthesia with 1-2% isoflurane via a nose cone.[5] For optimal results, mice can be fed a low-fluorescence diet for at least one week prior to imaging to reduce autofluorescence.[5]

-

Baseline Imaging: Acquire a pre-injection image to determine the level of background autofluorescence.[5]

-

Probe Administration: Dilute the Cy5-labeled antibody in sterile PBS to the desired concentration. A typical dose is 1-2 nmol per mouse, injected intravenously (i.v.) via the tail vein in a volume of 100-200 µL.[5]

-

Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[5]

-

Data Analysis: Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).[5] Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[5]

Experimental Workflow for In-Vivo Tumor Imaging

Protocol 3: Ex-Vivo Biodistribution Analysis

This protocol describes how to assess the distribution of a Cy5-labeled compound in various organs following in-vivo imaging.[5][9]

Materials:

-

Euthanized mouse from the in-vivo imaging study

-

Dissection tools

-

In-vivo imaging system

Procedure:

-

Organ Harvesting: Immediately after the final in-vivo imaging time point, euthanize the mouse and dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, and muscle).[9]

-

Ex-Vivo Imaging: Arrange the harvested organs in the imaging chamber and acquire a fluorescence image.

-

Data Quantification: Draw ROIs around each organ and quantify the average fluorescence intensity.[5] To express the data as a percentage of the injected dose per gram of tissue (%ID/g), create a standard curve by imaging known concentrations of the Cy5-labeled compound.[5]

Pharmacokinetics and Biodistribution

The in-vivo fate of a Cy5-labeled probe is influenced by the properties of both the dye and the targeting molecule. Unconjugated Cy5.5 dye is rapidly eliminated, with strong fluorescence intensity observed in the liver, lungs, kidney, and stomach within the first 24 hours post-injection.[9] When conjugated to larger molecules like nanoparticles, the circulation time is extended, and the biodistribution pattern is altered, with accumulation often seen in the liver and spleen over longer periods.[9]

The charge of the cyanine dye can also significantly impact its pharmacokinetic profile. For instance, studies with nanobodies have shown that more negatively charged sulfo-Cy5 derivatives can overcome the renal retention typically observed with these small targeting proteins.[10]

The tumor-to-background ratio (TBR) is a critical metric for evaluating the efficacy of a targeted imaging probe. The following table provides illustrative TBR values for different Cy5-labeled probes targeting various cancer models.

| Probe | Target/Tumor Model | Peak TBR (approx.) | Reference |

| Cy5.5-labeled antibody | HER2/Breast Cancer | 4.8 ± 0.5 | [5] |

| Cy5.5-GX1 peptide | Gastric Tumor | ~2.5 | [11] |

| Cy5.5-A11 peptide | PD-L1/Multiple Tumors | ~4.0 | [12] |

| Cetuximab-Cy5 | EGFR/A431 Tumors | >5 (estimated) | [13] |

Signaling Pathways in Cancer Imaging

The development of targeted Cy5 probes often leverages the overexpression of specific receptors on cancer cells. Understanding the signaling pathways mediated by these receptors is crucial for rational probe design and data interpretation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration, and its dysregulation is implicated in many cancers.[14][15][16]

References

- 1. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 2. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]

- 3. apexbt.com [apexbt.com]

- 4. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. drmr.com [drmr.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Tuning of Cyanine 5 Dyes to Improve the Pharmacokinetic Profile of Nanobody-Based Fluorescent Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Molecular Imaging to Diagnose and Subtype Tumors through Receptor-Targeted Optically Labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Core Principles of Cy5 Carboxylic Acid in Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of Cy5 carboxylic acid, a versatile near-infrared fluorescent dye, in the field of fluorescence microscopy. From its intrinsic photophysical properties to detailed experimental protocols, this document serves as a technical resource for leveraging Cy5 in biological research and drug discovery.

Introduction to Cy5 Carboxylic Acid

Cyanine5 (Cy5) carboxylic acid is a member of the cyanine dye family, characterized by its bright fluorescence emission in the far-red to near-infrared region of the electromagnetic spectrum.[1][2] This spectral characteristic is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio.[1][3] The carboxylic acid functional group provides a reactive handle for covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, forming stable amide bonds.[3] This allows for the specific labeling and subsequent visualization of targets of interest within complex biological systems.

Physicochemical and Spectroscopic Properties

The utility of Cy5 carboxylic acid in fluorescence microscopy is dictated by its distinct photophysical properties. Understanding these parameters is crucial for designing and optimizing imaging experiments.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λex) | ~650 nm | [3][4] |

| Maximum Emission Wavelength (λem) | ~670 nm | [2][3][4] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [3] |

| Recommended Laser Lines | 633 nm, 647 nm, 650 nm | [3] |

| Molecular Weight | Varies by salt form | |

| Solubility | Good in organic solvents (DMSO, DMF), limited in aqueous solutions. Sulfonated forms exhibit enhanced water solubility. |

Experimental Workflow for Fluorescence Microscopy

The successful application of Cy5 carboxylic acid in fluorescence microscopy follows a structured workflow, from initial labeling of the target molecule to final image acquisition and analysis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common applications of Cy5 carboxylic acid.

Protocol for Antibody Labeling with Cy5 Carboxylic Acid (via NHS Ester activation)

This protocol describes the covalent labeling of an antibody with Cy5 carboxylic acid through the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the antibody.

Materials:

-

Purified antibody (in amine-free buffer, e.g., PBS)

-

Cy5 carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

-

-

Activation of Cy5 Carboxylic Acid (Preparation of Cy5-NHS Ester):

-

In a microcentrifuge tube, dissolve Cy5 carboxylic acid, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Cy5:EDC:NHS).

-

Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the Cy5-NHS ester.

-

-

Conjugation Reaction:

-

Add the freshly prepared Cy5-NHS ester solution to the antibody solution. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1. This ratio should be optimized for the specific antibody and desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted Cy5-NHS ester.

-

-

Purification of the Labeled Antibody:

-

Separate the Cy5-labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

-

Protocol for Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a Cy5-labeled secondary antibody for indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

-

Primary antibody (specific to the target protein)

-

Cy5-labeled secondary antibody (specific to the host species of the primary antibody)

-

Nuclear Counterstain (e.g., DAPI) (optional)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5 and other fluorophores.[3]

Procedure:

-

Cell Fixation:

-

Permeabilization (for intracellular targets):

-

If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[3]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the Cy5-labeled secondary antibody in the blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.[3]

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.[3]

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging: